Cas no 1554479-23-0 (4-methoxy-1-(2-methylphenyl)butane-1,3-dione)

4-methoxy-1-(2-methylphenyl)butane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 4-methoxy-1-(2-methylphenyl)butane-1,3-dione
- 1554479-23-0
- EN300-1126359
- AKOS020808275
-
- Inchi: 1S/C12H14O3/c1-9-5-3-4-6-11(9)12(14)7-10(13)8-15-2/h3-6H,7-8H2,1-2H3
- InChI Key: NHMMJXAWFZPSMI-UHFFFAOYSA-N
- SMILES: O(C)CC(CC(C1C=CC=CC=1C)=O)=O
Computed Properties
- Exact Mass: 206.094294304g/mol
- Monoisotopic Mass: 206.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 43.4Ų
4-methoxy-1-(2-methylphenyl)butane-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126359-1g |
4-methoxy-1-(2-methylphenyl)butane-1,3-dione |
1554479-23-0 | 95% | 1g |
$557.0 | 2023-10-26 | |
Enamine | EN300-1126359-0.5g |
4-methoxy-1-(2-methylphenyl)butane-1,3-dione |
1554479-23-0 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1126359-0.25g |
4-methoxy-1-(2-methylphenyl)butane-1,3-dione |
1554479-23-0 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
Enamine | EN300-1126359-5g |
4-methoxy-1-(2-methylphenyl)butane-1,3-dione |
1554479-23-0 | 95% | 5g |
$1614.0 | 2023-10-26 | |
Enamine | EN300-1126359-1.0g |
4-methoxy-1-(2-methylphenyl)butane-1,3-dione |
1554479-23-0 | 1g |
$785.0 | 2023-06-09 | ||
Enamine | EN300-1126359-2.5g |
4-methoxy-1-(2-methylphenyl)butane-1,3-dione |
1554479-23-0 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
Enamine | EN300-1126359-5.0g |
4-methoxy-1-(2-methylphenyl)butane-1,3-dione |
1554479-23-0 | 5g |
$2277.0 | 2023-06-09 | ||
Enamine | EN300-1126359-0.1g |
4-methoxy-1-(2-methylphenyl)butane-1,3-dione |
1554479-23-0 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
Enamine | EN300-1126359-0.05g |
4-methoxy-1-(2-methylphenyl)butane-1,3-dione |
1554479-23-0 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1126359-10.0g |
4-methoxy-1-(2-methylphenyl)butane-1,3-dione |
1554479-23-0 | 10g |
$3376.0 | 2023-06-09 |
4-methoxy-1-(2-methylphenyl)butane-1,3-dione Related Literature
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Wen Tang,Lulu Chen,Jian Deng,Yuyao Kuang,Chao Chen,Bo Yin,Hualei Wang,Jinping Lin,Dongzhi Wei Catal. Sci. Technol., 2020,10, 7512-7522
Additional information on 4-methoxy-1-(2-methylphenyl)butane-1,3-dione
Research Brief on 4-methoxy-1-(2-methylphenyl)butane-1,3-dione (CAS: 1554479-23-0): Recent Advances and Applications
The compound 4-methoxy-1-(2-methylphenyl)butane-1,3-dione (CAS: 1554479-23-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This β-diketone derivative exhibits unique structural and chemical properties that make it a promising candidate for various applications, including drug development, enzyme inhibition, and material science. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, shedding light on its multifaceted role in modern research.
One of the key areas of interest is the compound's role as a building block in the synthesis of heterocyclic compounds. Researchers have demonstrated that 4-methoxy-1-(2-methylphenyl)butane-1,3-dione can serve as a precursor for the development of novel pyrazole and pyrimidine derivatives, which are known for their broad-spectrum pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the synthesis of anti-inflammatory agents, showing significant COX-2 inhibitory activity in preclinical models.
In addition to its synthetic applications, recent investigations have focused on the compound's potential as an enzyme inhibitor. A team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that 4-methoxy-1-(2-methylphenyl)butane-1,3-dione exhibits moderate inhibitory effects against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease. These findings suggest its potential as a lead compound for the development of new neuroprotective agents.
Another notable advancement is the exploration of its antimicrobial properties. A 2024 study in the European Journal of Medicinal Chemistry demonstrated that derivatives of 4-methoxy-1-(2-methylphenyl)butane-1,3-dione exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit key metabolic pathways.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential toxicity. Recent computational studies have employed molecular docking and QSAR (Quantitative Structure-Activity Relationship) models to predict and improve its bioactivity profiles. These efforts are expected to pave the way for more targeted and efficient therapeutic applications in the near future.
In conclusion, 4-methoxy-1-(2-methylphenyl)butane-1,3-dione (CAS: 1554479-23-0) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug development to enzyme inhibition, underscore its potential as a key player in addressing current and future biomedical challenges. Continued research and development efforts are essential to fully unlock its therapeutic and industrial potential.
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